REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[C:14]3[CH:13]=[C:12]4[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[C:11]4=[CH:10][C:9]=3[O:8][CH2:7][C:6]=2[CH:20]=1.[CH:21]([B-](F)(F)F)=[CH2:22].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)CC>[CH:21]([C:2]1[CH:3]=[CH:4][C:5]2[C:14]3[CH:13]=[C:12]4[CH2:15][CH2:16][CH2:17][C:18](=[O:19])[C:11]4=[CH:10][C:9]=3[O:8][CH2:7][C:6]=2[CH:20]=1)=[CH2:22] |f:1.2,4.5.6,7.8.9|
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
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Name
|
|
Quantity
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8.47 g
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Type
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reactant
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Smiles
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C(=C)[B-](F)(F)F.[K+]
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Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
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Name
|
|
Quantity
|
17.5 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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473 mg
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(CC)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 3-neck oven-dried 500 mL round-bottom flask
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Type
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TEMPERATURE
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Details
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was cooled under Ar
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Type
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CUSTOM
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Details
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The reaction mixture was sparged with Ar for 16 min
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Duration
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16 min
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 5.5 h
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Duration
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5.5 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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WASH
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Details
|
washed with H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was further purified via silica plug
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Type
|
WASH
|
Details
|
eluting with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=CC2=C(COC=3C=C4C(=CC23)CCCC4=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 584.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |